Ethyl 4-nitropyridine-2-carboxylate
Description
Ethyl 4-nitropyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group at the 4-position and an ethyl ester moiety at the 2-position. Its molecular formula is C₈H₈N₂O₄, with a molecular weight of 196.16 g/mol. The nitro group at position 4 confers strong electron-withdrawing effects, influencing the compound’s reactivity and stability. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a precursor for functionalized pyridine derivatives due to its ability to undergo nucleophilic substitution and reduction reactions .
Properties
IUPAC Name |
ethyl 4-nitropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)7-5-6(10(12)13)3-4-9-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXBYKXKDKFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704824 | |
| Record name | Ethyl 4-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-59-3 | |
| Record name | Ethyl 4-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitropyridine-2-carboxylate typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 4-nitropyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Ethyl 4-aminopyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-nitropyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-nitropyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. This compound can also act as a nucleophile in substitution reactions, allowing it to form covalent bonds with electrophilic centers in other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of ethyl 4-nitropyridine-2-carboxylate, the following structurally related compounds are analyzed:
Ethyl 3-Nitropyridine-2-Carboxylate
- Structure : Nitro group at position 3 (vs. position 4 in the target compound).
- Molecular Formula : C₈H₈N₂O₄ (identical to the target compound).
- Key Differences :
Ethyl 3-Chloropyridazine-4-Carboxylate
- Structure : Chlorine substituent at position 3 on a pyridazine ring (a diazine analog of pyridine).
- Molecular Formula : C₇H₇ClN₂O₂ (MW: 186.6 g/mol).
- The chlorine substituent enables different reaction pathways, such as Suzuki coupling .
Ethyl-2-Trifluoromethyl-4-(2-Nitrophenyl)-5-Pyrimidine Carboxylate
- Structure : Pyrimidine ring with trifluoromethyl and 2-nitrophenyl groups.
- Molecular Formula : C₁₄H₁₀F₃N₃O₄ (MW: 341.25 g/mol).
- Key Differences :
Ethyl Piperidine-4-Carboxylate
- Structure : Saturated piperidine ring with an ester group.
- Molecular Formula: C₈H₁₅NO₂ (MW: 157.21 g/mol).
- Key Differences :
Comparative Data Table
Research Findings and Functional Insights
- Electronic Effects : The 4-nitro group in the target compound enhances electrophilicity at the pyridine ring’s adjacent positions, facilitating reactions like amination or halogenation. In contrast, 3-nitro isomers (e.g., ) exhibit diminished reactivity due to less effective resonance stabilization .
- Solubility and Stability : Pyridazine and pyrimidine derivatives (e.g., ) generally exhibit lower solubility in organic solvents compared to pyridine analogs, attributed to increased polarity.
- Synthetic Utility : Piperidine-based esters () are preferred in CNS drug design for their conformational flexibility, whereas aromatic esters like the target compound are prioritized in planar heterocycle synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
